molecular formula C18H15F2N3O4 B2988083 2,6-difluoro-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 1226441-39-9

2,6-difluoro-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No.: B2988083
CAS No.: 1226441-39-9
M. Wt: 375.332
InChI Key: ZUVLPKKMOCAVJU-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a benzamide derivative featuring a 1,2,4-oxadiazole core substituted with a 4-methoxyphenoxymethyl group. The compound’s structure combines a 2,6-difluorobenzamide moiety linked via a methylene bridge to the 1,2,4-oxadiazole ring. This design integrates electron-withdrawing fluorine atoms and a methoxy-substituted aromatic system, which may influence physicochemical properties such as solubility, metabolic stability, and receptor binding affinity.

Properties

IUPAC Name

2,6-difluoro-N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O4/c1-25-11-5-7-12(8-6-11)26-10-15-22-16(27-23-15)9-21-18(24)17-13(19)3-2-4-14(17)20/h2-8H,9-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVLPKKMOCAVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,6-difluoro-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a novel synthetic derivative that incorporates the 1,2,4-oxadiazole ring known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, anticancer potential, and the underlying mechanisms of action.

Chemical Structure

The compound features a 1,2,4-oxadiazole moiety linked to a benzamide structure with two fluorine substitutions. The presence of the methoxyphenyl group enhances its pharmacological profile.

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. In particular:

  • Antibacterial Activity : Compounds containing the oxadiazole ring have shown effectiveness against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa. A study reported that specific oxadiazole derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.003 µg/mL against resistant strains .
  • Antifungal Activity : The compound also displayed antifungal activity against Candida albicans, with notable efficacy observed in vitro .
CompoundActivity TypeTarget OrganismMIC (µg/mL)
This compoundAntibacterialE. coli0.003
P. aeruginosa0.005
AntifungalC. albicans0.01

Anticancer Potential

The oxadiazole derivatives have also been investigated for their anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cell lines through the following mechanisms:

  • Inhibition of Cell Proliferation : The compound has been reported to inhibit the proliferation of various cancer cell lines by disrupting the cell cycle.
  • Induction of Apoptosis : Mechanistic studies indicated that it activates caspase pathways leading to programmed cell death in tumor cells .

Case Studies

A case study involving the use of similar oxadiazole derivatives demonstrated their effectiveness in inhibiting tumor growth in murine models. The compounds were administered at varying dosages, and significant tumor reduction was observed compared to control groups.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to:

  • Fluorine Substituents : Enhance lipophilicity and cellular uptake.
  • Oxadiazole Ring : Known for its ability to interact with biological targets due to its electron-withdrawing nature.
  • Methoxyphenyl Group : Contributes to increased binding affinity and selectivity towards target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzamide Derivatives with Heterocyclic Moieties

lists benzamides incorporating isoxazole, thiazole, and oxadiazole rings. For example:

  • Compound 1: 2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide
  • Compound 2: N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide

These compounds share the 1,2,4-oxadiazole motif but differ in substituents (e.g., nitro, cyano, thioether linkages). The target compound’s 4-methoxyphenoxymethyl group introduces a bulkier aromatic system, which may alter steric interactions in biological targets compared to smaller groups like methyl or cyano .

Triazole and Oxadiazole Hybrids

and highlight triazole-containing benzamides, such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones. These compounds exhibit tautomerism (thiol-thione equilibrium), which the target compound avoids due to its oxadiazole core. The absence of tautomeric forms may simplify synthesis and improve stability .

describes benzamides fused with triazolo-oxazine/thiazine rings (e.g., N-(2,6-difluorophényl)-5-fluoro-4-(3-oxo-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-2(3H)-yl)-2-{[(2S)-1,1,1-trifluoropropan-2-yl]oxy}benzamide).

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The 2,6-difluoro substitution and methoxy group balance hydrophobicity and polarity, likely improving membrane permeability relative to more polar analogs (e.g., nitro-substituted compounds in ).
  • Metabolic Stability : The 1,2,4-oxadiazole ring is less prone to enzymatic degradation compared to triazole-thione derivatives, which may undergo metabolic tautomerization .
  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to (e.g., nucleophilic addition, cyclization), but avoids the need for tautomer control .

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